Home > Products > Screening Compounds P126609 > dimethyl 5-({[3-(acetylamino)-4-(4-morpholinyl)phenyl]sulfonyl}amino)isophthalate
dimethyl 5-({[3-(acetylamino)-4-(4-morpholinyl)phenyl]sulfonyl}amino)isophthalate -

dimethyl 5-({[3-(acetylamino)-4-(4-morpholinyl)phenyl]sulfonyl}amino)isophthalate

Catalog Number: EVT-5375765
CAS Number:
Molecular Formula: C22H25N3O8S
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-{[(4-Methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This compound serves as the parent molecule in a study focusing on the synthesis and evaluation of novel sulfonamide derivatives as urease inhibitors. [] Researchers investigated the inhibitory effects of these derivatives on jack bean urease and DPPH, along with conducting in silico studies to examine their interactions with the enzyme's active site. [] The study found that all synthesized compounds exhibited higher urease inhibitory activity compared to the standard, thiourea. []

4-(3-Chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl) propoxy] quinazoline

Compound Description: This compound is the target molecule of a synthetic method described in a patent. [] The method aims to produce this quinazoline derivative, which is known for its potential use in pharmaceutical applications. [] The synthetic route utilizes a multi-step process starting with 3-hydroxy-4-methoxy benzonitrile and 3-chloropropyl morpholine. [] The patent highlights the method's environmentally friendly nature and high yield. []

4-[[4(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). [] Developed using a structure-based design approach, it exhibits nanomolar IC50 values against TACE and several MMPs in vitro. [] It effectively inhibits lipopolysaccharide (LPS)-induced TNFα secretion in various cell-based assays, including human whole blood, without affecting TNFα mRNA levels. [] TMI-1 also inhibits spontaneous TNFα secretion by human synovium tissue explants from rheumatoid arthritis patients and demonstrates efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis. []

(E)-N-(4-(Thiophen-2-ylmethyleneamino)phenylsulfonyl)acetamide

Compound Description: This compound is a Schiff base ligand synthesized from sulfaacetamide and 2-thiophenecarboxaldehyde. [] It serves as the foundation for synthesizing mixed ligand copper(II)/cobalt(II) complexes, which are characterized using various physicochemical techniques. [] The study also explores the electrochemical and in vitro biological activities of both the Schiff base ligand and its metal complexes. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one

Compound Description: This compound, an amino oxazolidinone scaffold, is a key intermediate in the synthesis of novel oxazolidinone derivatives containing a thieno-pyridine ring system. [] These derivatives are designed and evaluated for their potential as antimicrobial agents. [] The synthesis involves a six-step process, with the final step focusing on reacting this scaffold with various acylating, sulfonylating, and carbamoylating agents. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating various blood cancers. [] It forms during oxidative stress degradation of Venetoclax at levels of about 8–10%. [] VNO is synthesized by oxidizing Venetoclax using m-CPBA in dichloromethane. [] Further analysis revealed that VNO undergoes a [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, forming from VNO via a [, ] Meisenheimer rearrangement. [] This impurity, like VNO, is observed at levels of about 8-10% during oxidative stress degradation of Venetoclax. [] The presence of VHA and VNO as impurities emphasizes the importance of understanding potential degradation pathways for drugs containing sulfonamide groups and their implications for drug safety and efficacy.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, formed primarily by gut bacteria. [] It is a significant metabolite, representing 13% of the total administered dose recovered in feces. [] Understanding the formation and activity of M30 is crucial for evaluating the overall pharmacokinetic profile and potential efficacy of Venetoclax.

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax in humans, formed via oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. [] Primarily formed by cytochrome P450 isoform 3A4 (CYP3A4), M27 constitutes 12% of the total drug-related material in circulation. [] Notably, it is considered a disproportionate human metabolite, with lower plasma concentrations observed in preclinical species used for safety testing. [] While not expected to possess clinically relevant on- or off-target pharmacological activities, understanding its formation and disposition is essential for characterizing Venetoclax's metabolism in humans.

2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

Compound Description: HC-067047 is a selective antagonist of the transient receptor potential isoform 4 (TRPV4), a polymodal swelling-sensitive cation channel found in retinal Müller glia. [] In a study investigating the synergistic regulation of cell volume and calcium homeostasis by TRPV4 and the aquaporin 4 (AQP4) water channel, HC-067047 effectively antagonized swelling and intracellular calcium elevations evoked by hypotonic stimulation. [] These findings highlight the role of TRPV4 in mediating cellular responses to osmotic stress and its potential as a therapeutic target for conditions involving dysregulated cell volume control.

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A is a potent and selective agonist of TRPV4. [] In the same study investigating TRPV4 and AQP4, GSK1016790A effectively evoked calcium signals in Müller cells, demonstrating its ability to activate TRPV4. [] The study found that the elimination of AQP4, while suppressing swelling-induced calcium elevations, only modestly attenuated the amplitude of calcium signals elicited by GSK1016790A. [] These findings suggest that while AQP4 contributes to the activation of TRPV4 during cell swelling, it is not essential for agonist-induced TRPV4 activation.

3-[(1-Adamantylamino)sulfonyl]benzoic acid

Compound Description: Identified through a ligand-based pharmacophore model and virtual screening, this sulfonamide derivative exhibits potential as an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) dimerization. [] The adamantyl moiety of this compound demonstrates interactions with experimentally known hydrophobic amino acid residues (Val336, Cys334, Glu245) at the HIF-1α and β dimerization site. [] Further optimization of this compound could lead to more potent inhibitors of HIF-1 dimerization, a crucial target for evading HIF-1-mediated chemotherapy resistance in cancer.

N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide (Mefluidide)

Compound Description: Mefluidide is a plant growth regulator studied for its effects on various grass species. It has been shown to reduce seedhead development in weeping lovegrass [], suppress vegetative and reproductive growth in tall fescue [], and inhibit growth in centipedegrass. [] Mefluidide has also been investigated for its potential in controlling wild garlic, [] yellow nutsedge, [] and red rice. [, ] Studies have also explored its use in combination with other herbicides to enhance weed control in soybeans. [, ]

Properties

Product Name

dimethyl 5-({[3-(acetylamino)-4-(4-morpholinyl)phenyl]sulfonyl}amino)isophthalate

IUPAC Name

dimethyl 5-[(3-acetamido-4-morpholin-4-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate

Molecular Formula

C22H25N3O8S

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C22H25N3O8S/c1-14(26)23-19-13-18(4-5-20(19)25-6-8-33-9-7-25)34(29,30)24-17-11-15(21(27)31-2)10-16(12-17)22(28)32-3/h4-5,10-13,24H,6-9H2,1-3H3,(H,23,26)

InChI Key

QQHVXDKTFOPCSD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)N3CCOCC3

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.